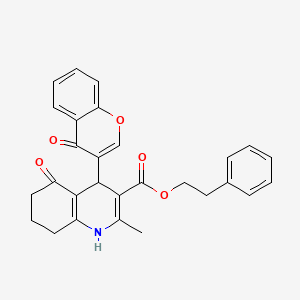

2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 4-oxo-chromen-3-yl group at position 4, a methyl group at position 2, and a 2-phenylethyl ester at position 2. The chromen moiety introduces a fused benzopyran system, which may enhance π-π stacking interactions in crystal packing or biological targets . The hexahydroquinoline ring adopts a puckered conformation, as inferred from crystallographic studies on analogous compounds (e.g., ) .

Properties

IUPAC Name |

2-phenylethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO5/c1-17-24(28(32)33-15-14-18-8-3-2-4-9-18)25(26-21(29-17)11-7-12-22(26)30)20-16-34-23-13-6-5-10-19(23)27(20)31/h2-6,8-10,13,16,25,29H,7,11-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYNVORPWFIIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=COC4=CC=CC=C4C3=O)C(=O)OCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386855 | |

| Record name | F0849-4440 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-93-1 | |

| Record name | F0849-4440 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a hexahydroquinoline core fused with a chromene moiety. The presence of multiple functional groups contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 377.43 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of quinoline and chromene exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with similar structural features possess antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of fungal membrane integrity .

Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays. It is believed that the electron-donating ability of the phenolic groups contributes to its capacity to scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

In vitro studies have reported that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have shown promising results. For instance, compounds derived from quinoline structures have been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as NF-kB . The specific compound under discussion may exhibit similar mechanisms due to its structural similarity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives related to the target compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives inhibited bacterial growth effectively at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant potential of several compounds, the target compound exhibited a significant reduction in DPPH radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid .

The biological activities noted can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.

- Signal Transduction Modulation : The ability to modulate intracellular signaling cascades plays a crucial role in its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Trends :

- Chromen vs. Phenyl derivatives (e.g., ) prioritize steric and electronic effects over π-stacking.

- Ester Group Modifications: 2-Phenylethyl (main compound) and phenoxyethyl () esters increase lipophilicity compared to methyl esters (), likely affecting membrane permeability and metabolic stability .

Crystallographic and Conformational Analysis

Crystallographic studies using SHELXL () and OLEX2 () reveal that the hexahydroquinoline ring adopts a puckered conformation, with puckering amplitudes (qm) ranging from 0.3–0.5 Å in analogs . For example:

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (): qm = 0.42 Å, with a chair-like distortion .

- Main Compound : Chromen substitution likely induces asymmetric puckering due to steric hindrance, though crystallographic data for this specific derivative is unavailable.

Hydrogen-bonding patterns also differ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.